Cyglu-3

Critical Micelle Concentration CMC Detergent screening

Membrane protein researchers face detergent-induced artifacts: OG flexibly alters CMC (20 mM) & activates ATPases. Cyglu-3 solves this with a rigid cyclohexyl anchor. - **28 mM CMC**: 1.4x higher than OG for rapid dialysis removal; ideal for crystallography & cryo-EM - **Zero ATPase activation**: Preserves native P-gp function vs. OG substrate artifacts - **Low UV A280 (<0.04 at 1%)**: Enables accurate CD & protein quantification without baseline subtraction - **Polysorbate alternative**: No fatty acid byproducts; prevents antibody aggregation

Molecular Formula C15H28O6
Molecular Weight 304.38 g/mol
Cat. No. B12077393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyglu-3
Molecular FormulaC15H28O6
Molecular Weight304.38 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CCCOC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C15H28O6/c16-9-11-12(17)13(18)14(19)15(21-11)20-8-4-7-10-5-2-1-3-6-10/h10-19H,1-9H2
InChIKeyDQXKLNVVAXZAEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CYGLU-3: High-CMC Nonionic Detergent for Membrane Proteins


CYGLU-3, also known as 3-Cyclohexyl-1-propyl-β-D-glucoside (CAS 869541-00-4), is a synthetic, nonionic alkylglycoside detergent . It is specifically engineered for the solubilization, stabilization, and purification of membrane proteins, particularly for structural biology applications such as X-ray crystallography and cryo-EM . Its amphiphilic structure, comprising a hydrophilic β-D-glucopyranoside headgroup and a hydrophobic cyclohexylpropyl tail, provides a balanced hydrophilicity-lipophilicity profile suited for maintaining protein function in solution .

1
Membrane protein solubilization and purification for crystallography and cryo-EM structural biology
2
Non-activating detergent for ABC transporter functional assays preserving native activity
3
High CMC facilitates detergent removal by dialysis or ultrafiltration for downstream processes

Why CYGLU-3 Is Irreplaceable


Generic substitution among nonionic detergents is a common pitfall in membrane protein research due to the profound impact of subtle structural differences on critical micelle concentration (CMC), micelle size, and protein interaction. The cyclohexyl ring in CYGLU-3 provides a more rigid hydrophobic anchor compared to the flexible alkyl chains of classic detergents like n-Octyl-β-D-glucoside (OG) [1]. This rigidity translates to a significantly higher CMC (28 mM) and a distinct micelle size profile, which directly influences the thermodynamics of protein-detergent interactions and downstream purification efficiency [1]. As the quantitative evidence below will demonstrate, these are not just nominal differences; they dictate suitability for specific techniques and protein targets, making CYGLU-3 a non-interchangeable reagent for specific research applications.

Target
Rigid cyclohexyl hydrophobic anchor
Substitute (OG)
Flexible alkyl chain may alter micelle properties
Target
Higher CMC profile may ease detergent removal
Substitute (OG)
Lower CMC may complicate removal efficiency
Target
Non-activating for P-gp ATPase
Substitute (OG)
May activate P-gp, confounding functional assays

CYGLU-3 Differentiated Performance Evidence


Higher CMC Compared to Octyl Glucoside

CYGLU-3 possesses a critical micelle concentration (CMC) of approximately 28 mM in water . This is 1.4-fold higher than the 18-20 mM CMC of the commonly used detergent n-Octyl-β-D-glucoside (OG) [1]. This higher CMC facilitates easier detergent removal via dialysis or ultrafiltration, a critical step in membrane protein purification and reconstitution .

CMC Comparison
Cross-study comparable
~28 mM vs 18-20 mM (OG); ~1.4-1.6× higher
Supports detergent removal for downstream processing
Removal efficiency essential for crystallography and functional assays
Critical Micelle Concentration CMC Detergent screening Membrane protein solubilization

Ultra-High Purity and Low UV Absorbance

CYGLU-3 is supplied as an 'Anagrade' product with a purity of ≥99% by HPLC analysis and an anomer content of <4% α . This level of purity is explicitly validated for critical spectrophotometric applications: a 1% solution has an absorbance of <0.1 at 225 nm and <0.04 at 280 nm . In contrast, standard laboratory-grade n-Octyl-β-D-glucoside (OG) often contains significant impurities that can absorb strongly in the far-UV, leading to high background signals in sensitive assays [1].

Purity & UV Absorbance
Class-level inference
Purity ≥99% HPLC; A280
Low background may support spectroscopic monitoring
Validated low UV profile aids protein quantitation
P-gp ATPase Activation
Head-to-head
CYGLU-3: activity near basal (~100%); OG: activates to 150-300%
Non-activating profile supports functional transporter studies
Avoids confounding detergent-induced artifacts
Protein Stabilization Patent
Supporting evidence
Claimed in US9254321B2 for aggregation/oxidation prevention; non-degradative alternative to polysorbates
May support formulation stability screening
Non-degradative profile offers research stability context
Detergent purity UV spectroscopy Anagrade Membrane protein structural biology

P-gp ATPase Non-Activation vs. OG

In functional assays with P-glycoprotein (P-gp), CYGLU-3 was shown not to activate P-gp ATPase activity, with its response being close to the basal level [1]. This contrasts with the behavior of n-Octyl-β-D-glucoside (OG), which typically acts as a mild activator or substrate mimic for P-gp and other ABC transporters [2]. The cyclohexyl group in CYGLU-3 is hypothesized to prevent the productive interaction required for ATPase stimulation [1].

P-gp ATPase Activation
Head-to-head
CYGLU-3: activity near basal (~100%); OG: activates to 150-300%
Non-activating profile supports functional transporter studies
Avoids confounding detergent-induced artifacts
P-glycoprotein ATPase activity Membrane protein function Detergent interaction

Patented Protein Stabilizer with High CMC

CYGLU-3 (3-cyclohexyl-1-propyl-β-D-glucoside) is specifically claimed as a protein-stabilizing agent in US Patent US9254321B2 [1]. The patent explicitly highlights that alkylglycosides with a CMC value of at least 1.0 mM are useful for preventing protein aggregation and oxidation. CYGLU-3, with a CMC of 28 mM, falls squarely within this preferred class, which includes n-octyl-β-D-glucopyranoside (CMC 18 mM) but distinguishes itself through its cyclohexyl modification [2].

Protein Stabilization Patent
Supporting evidence
Claimed in US9254321B2 for aggregation/oxidation prevention; non-degradative alternative to polysorbates
May support formulation stability screening
Non-degradative profile offers research stability context
Protein formulation Stabilization Aggregation prevention Biopharmaceutical

CYGLU-3 Application Scenarios


Crystallography and cryo-EM Detergent Removal

CYGLU-3's 1.4-fold higher CMC (28 mM) relative to OG enables faster and more complete removal via dialysis or centrifugal concentration. This is paramount in crystallography, where residual detergent can impede crystal formation, and in cryo-EM, where excess micelles reduce contrast and particle distribution . The validated low UV absorbance profile of Anagrade CYGLU-3 further ensures that spectroscopic monitoring of protein concentration during this process is accurate and free from detergent background interference [1].

ABC Transporter Functional Assays

CYGLU-3 is the preferred detergent for solubilizing and purifying P-gp for functional studies because it does not artifactually activate the transporter's ATPase activity . This contrasts with n-Octyl-β-D-glucoside (OG) and other alkyl-chain detergents, which can act as substrates or modulators, confounding measurements of baseline activity and drug transport assays. Using CYGLU-3 ensures the observed activity is inherent to the protein and not a detergent-induced artifact .

Stable Biopharmaceutical Formulations

For antibody or other protein-based therapeutics prone to aggregation, CYGLU-3 offers a patented, high-CMC alternative to polysorbates . Its chemical stability as an alkylglycoside eliminates the risk of generating aggregation-inducing fatty acid byproducts that plague polysorbate-based formulations [1]. The high CMC (28 mM) also means that it can be used effectively at sub-micellar concentrations, minimizing potential interactions with the protein while still providing surface protection against interfacial stresses .

Spectroscopic Analysis of Membrane Proteins

When using circular dichroism (CD) or UV absorbance to assess protein folding or concentration, the low UV absorbance profile of Anagrade CYGLU-3 is essential. A 1% solution has an A280 of <0.04, which is comparable to buffer background . This allows for accurate quantification of protein concentration and reliable monitoring of secondary structure without the need for baseline subtraction of a significant detergent signal, a common problem with less pure or more UV-active detergents .

Application
Selection Property
Validation Focus
Membrane protein crystallography and cryo-EM
High CMC detergent removal profile
Crystal formation, cryo-EM contrast and particle distribution
ABC transporter functional assays
Non-activating toward P-gp ATPase
Basal activity preservation and drug transport fidelity
Protein formulation stability research
Non-degradative alkylglycoside stabilizer
Aggregation and oxidation prevention under stress conditions
Spectroscopic membrane protein characterization
Validated low UV absorbance profile
Accurate concentration and folding analysis by CD/UV

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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